4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one
CAS No.: 93761-90-1
Cat. No.: VC15948896
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93761-90-1 |
|---|---|
| Molecular Formula | C14H22N2O |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 1-cyclohexyl-2,3-diazaspiro[4.5]dec-1-en-4-one |
| Standard InChI | InChI=1S/C14H22N2O/c17-13-14(9-5-2-6-10-14)12(15-16-13)11-7-3-1-4-8-11/h11H,1-10H2,(H,16,17) |
| Standard InChI Key | QUAQQKMPDYEYDU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=NNC(=O)C23CCCCC3 |
Introduction
4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and carbon atoms. This compound features a cyclohexyl group attached to a diazaspiro framework, contributing to its distinctive chemical properties and potential biological activities. The molecular formula of this compound is C14H22N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms .
Synthesis and Chemical Reactivity
The synthesis of 4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one typically involves multi-step organic synthesis techniques. Each step requires careful optimization to ensure high yields and purity. The compound's chemical reactivity can be attributed to the presence of functional groups that allow for various reactions, which are essential for modifying the compound for further studies or applications.
Biological Activity and Potential Applications
Research on the biological activity of 4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one suggests potential pharmacological properties. Compounds with similar structures have been studied for their antimicrobial, neuroprotective, and antitumor properties. The unique spirocyclic structure combined with diaza functionality may enhance its biological activity compared to simpler analogs, potentially leading to novel therapeutic applications.
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-Amino-5-cyclohexylpyridine | Pyridine derivative | Antimicrobial activity |
| 1-Azabicyclo[2.2.2]octan-2-one | Bicyclic amine | Neuroprotective effects |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Antitumor properties |
Interaction Studies and Future Research
Interaction studies involving 4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one focus on its binding affinity and interaction mechanisms with biological targets. These studies are essential for determining the practical applications of the compound in drug development. Further research is necessary to elucidate the specific mechanisms of action and efficacy of this compound.
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